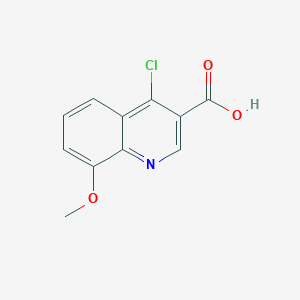

4-Chloro-8-methoxyquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

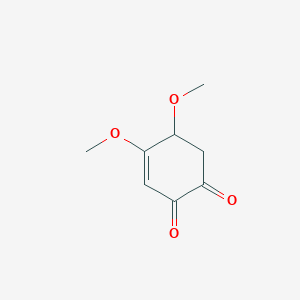

4-Chloro-8-methoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 . It is used for research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-8-methoxyquinoline-3-carboxylic acid include a molecular weight of 237.64 and a molecular formula of C11H8ClNO3 . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Anticancer Activity

4-Chloro-8-methoxyquinoline-3-carboxylic acid: is a quinoline derivative, a class of compounds known for their anticancer properties . Quinoline derivatives can interfere with various biological pathways that are crucial for cancer cell proliferation and survival. They can act as kinase inhibitors, disrupting signaling pathways that promote tumor growth, or as DNA intercalating agents, preventing cancer cells from replicating their DNA effectively.

Antioxidant Properties

Quinolines exhibit significant antioxidant activity, which is essential in protecting cells from oxidative stress . Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and aging. By scavenging free radicals, 4-Chloro-8-methoxyquinoline-3-carboxylic acid could potentially be used to develop treatments that mitigate these conditions.

Anti-Inflammatory Uses

The anti-inflammatory properties of quinoline derivatives make them candidates for treating inflammatory diseases . They can modulate the immune response by affecting cytokine production and inhibiting enzymes like cyclooxygenase (COX), which are involved in the inflammatory process.

Antimalarial Applications

Quinoline compounds have a long history of use in antimalarial drugs, with chloroquine being one of the most well-known examples . 4-Chloro-8-methoxyquinoline-3-carboxylic acid could serve as a scaffold for developing new antimalarial agents that work by inhibiting the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion.

Anti-SARS-CoV-2 Potential

Recent research has highlighted the potential of quinoline derivatives in combating SARS-CoV-2, the virus responsible for COVID-19 . These compounds can inhibit viral entry or replication, providing a basis for the development of new antiviral drugs.

Antituberculosis Activity

Tuberculosis remains a significant global health challenge, and quinoline derivatives offer a promising avenue for new therapies . They can target mycobacterial enzymes and pathways that are not affected by current drugs, helping to combat antibiotic resistance.

Safety And Hazards

The safety information for 4-Chloro-8-methoxyquinoline-3-carboxylic acid indicates that it has several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and using only outdoors or in a well-ventilated area (P271) .

特性

IUPAC Name |

4-chloro-8-methoxyquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c1-16-8-4-2-3-6-9(12)7(11(14)15)5-13-10(6)8/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWBLZDPQJWVRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C(=CN=C21)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562885 |

Source

|

| Record name | 4-Chloro-8-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-8-methoxyquinoline-3-carboxylic acid | |

CAS RN |

179024-73-8 |

Source

|

| Record name | 4-Chloro-8-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B169822.png)

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)

![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)